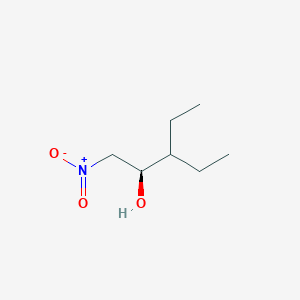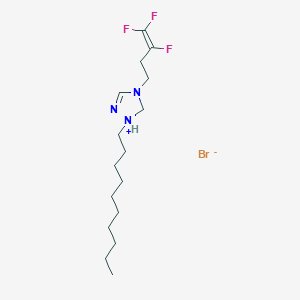![molecular formula C13H15F2NO3S B12527576 [2-(3,5-Difluorophenyl)acetamido][(propan-2-yl)sulfanyl]acetic acid CAS No. 834911-81-8](/img/structure/B12527576.png)
[2-(3,5-Difluorophenyl)acetamido][(propan-2-yl)sulfanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3,5-Difluorophenyl)acetamido][(propan-2-yl)sulfanyl]acetic acid is a synthetic organic compound characterized by its unique chemical structure This compound features a difluorophenyl group, an acetamido group, and a sulfanylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,5-Difluorophenyl)acetamido][(propan-2-yl)sulfanyl]acetic acid typically involves multiple steps, starting with the preparation of the difluorophenyl acetamide intermediate. This intermediate is then reacted with a suitable sulfanylacetic acid derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(3,5-Difluorophenyl)acetamido][(propan-2-yl)sulfanyl]acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido or sulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may involve the use of polar aprotic solvents and elevated temperatures to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(3,5-Difluorophenyl)acetamido][(propan-2-yl)sulfanyl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In industrial applications, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.
Mécanisme D'action
The mechanism of action of [2-(3,5-Difluorophenyl)acetamido][(propan-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Propriétés
Numéro CAS |
834911-81-8 |
|---|---|
Formule moléculaire |
C13H15F2NO3S |
Poids moléculaire |
303.33 g/mol |
Nom IUPAC |
2-[[2-(3,5-difluorophenyl)acetyl]amino]-2-propan-2-ylsulfanylacetic acid |
InChI |
InChI=1S/C13H15F2NO3S/c1-7(2)20-12(13(18)19)16-11(17)5-8-3-9(14)6-10(15)4-8/h3-4,6-7,12H,5H2,1-2H3,(H,16,17)(H,18,19) |
Clé InChI |
AAMBGBVOAANGQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC(C(=O)O)NC(=O)CC1=CC(=CC(=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


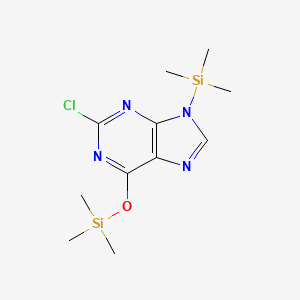
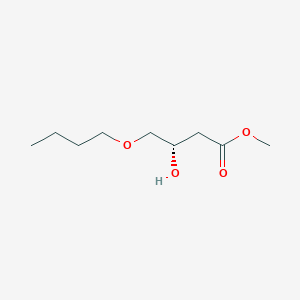
![1-(Pyridin-3-yl)-9h-pyrido[3,4-b]indole](/img/structure/B12527507.png)
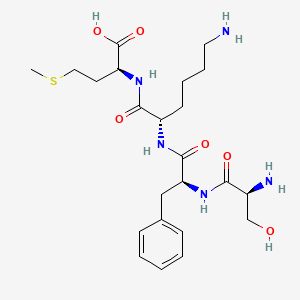
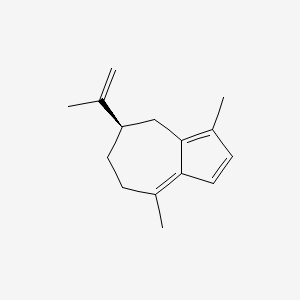
![3-Methyl-2-[(4-methylphenyl)sulfanyl]-3-phenylquinolin-4(3H)-one](/img/structure/B12527522.png)

![Methyl 3-{4-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate](/img/structure/B12527540.png)
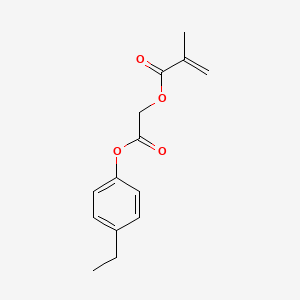
![L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12527551.png)
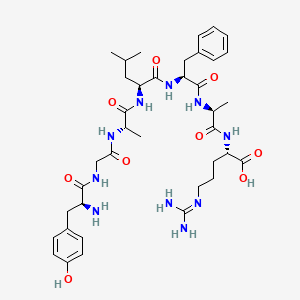
![N''-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine](/img/structure/B12527565.png)
